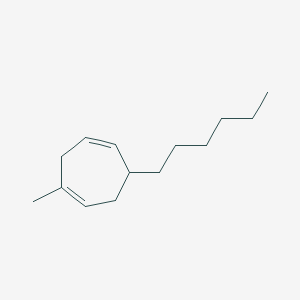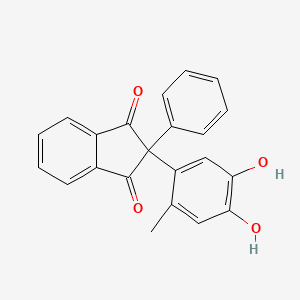
2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes both phenyl and indene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of 4,5-dihydroxy-2-methylbenzaldehyde with phenylacetic acid under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the indene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, the compound can interact with enzymes and receptors, modulating biological pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dihydroxy-2-methylphenyl)acetaldehyde
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione is unique due to its indene structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
922138-60-1 |
|---|---|
Molecular Formula |
C22H16O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(4,5-dihydroxy-2-methylphenyl)-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C22H16O4/c1-13-11-18(23)19(24)12-17(13)22(14-7-3-2-4-8-14)20(25)15-9-5-6-10-16(15)21(22)26/h2-12,23-24H,1H3 |
InChI Key |
BJQLPMGOWVLHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


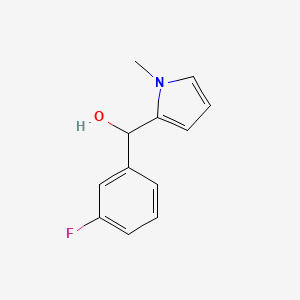
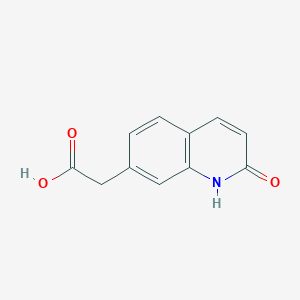
![1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy-](/img/structure/B12637043.png)
![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)
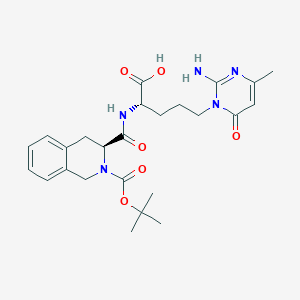
![5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)

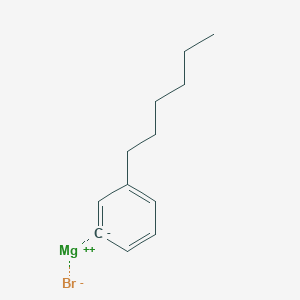
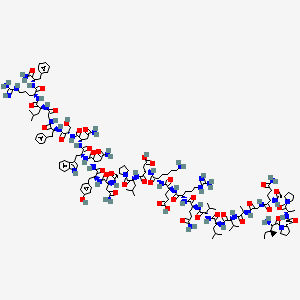
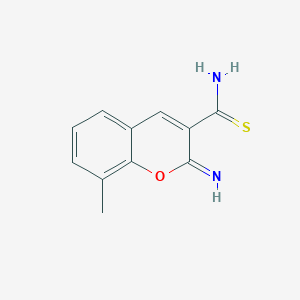
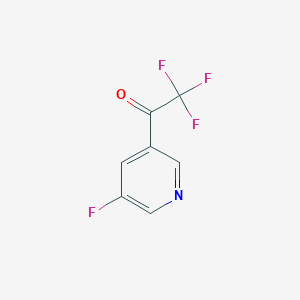
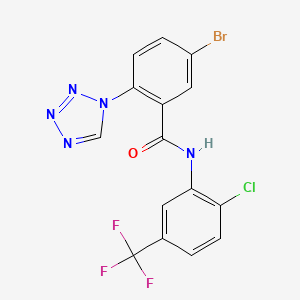
![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
